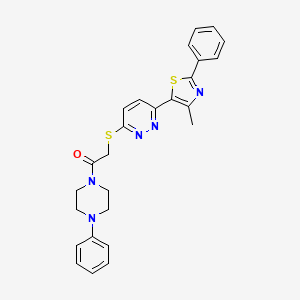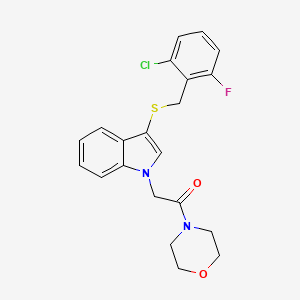![molecular formula C20H19ClN6 B11283933 N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283933.png)
N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties . The unique structure of this compound allows it to interact with various molecular targets, making it a valuable candidate for scientific research and potential therapeutic applications.
Métodos De Preparación
The synthesis of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves several steps. One common method includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which selectively produces the 4-substituted product . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidine core or the attached substituents.
Aplicaciones Científicas De Investigación
It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment, as it can selectively target tumor cells . Additionally, its unique structure allows for further modifications, making it a valuable scaffold for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy. The molecular targets and pathways involved in its mechanism of action are still being investigated, but the compound’s ability to alter cell cycle progression and induce apoptosis has been well-documented .
Comparación Con Compuestos Similares
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE is unique compared to other pyrazolo[3,4-d]pyrimidine derivatives due to its specific substituents and their effects on biological activity. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activities and potential applications. The unique combination of substituents in N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE contributes to its distinct properties and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H19ClN6 |
|---|---|
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
6-N-(4-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |
Clave InChI |
WEKXKZNNPKYNCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11283856.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide](/img/structure/B11283860.png)

![3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene](/img/structure/B11283863.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11283875.png)

![N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11283893.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283895.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11283901.png)
![3-(4-Bromophenyl)-N-[2-(cyclohex-1-EN-1-YL)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11283908.png)
![N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283916.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11283917.png)
![7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283928.png)
